Tert-butyl 2-(3-nitrophenyl)acetate

Übersicht

Beschreibung

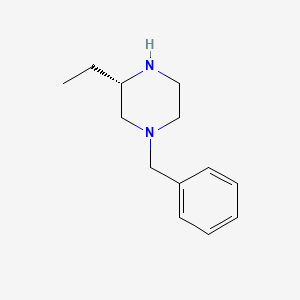

Tert-butyl 2-(3-nitrophenyl)acetate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and pharmaceutical chemistry. The compound is characterized by the presence of a tert-butyl group, a nitrophenyl moiety, and an acetate group, which together contribute to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite has been reported as a regioselective and efficient approach to synthesize 2-aminobenzophenones . Additionally, a novel (3 + 3) annulation approach has been developed for the synthesis of 2-aryl terephthalates from nitroallylic acetates and stabilized sulfur ylides, showcasing the versatility of nitro compounds in complex organic reactions .

Molecular Structure Analysis

The molecular and supramolecular structure of a related compound, 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine, has been studied using single-crystal X-ray diffraction and computational methods. Theoretical data obtained for the vibrational analysis and NMR spectra are consistent with experimental data, indicating that optimized geometry can well reflect the molecular structural parameters . Similarly, the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl has been characterized, and computational studies have been performed to compare the optimized geometry with experimental data .

Chemical Reactions Analysis

The reactivity of tert-butyl nitrite has been highlighted in various chemical reactions. It serves as an efficient and mild nitrosation reagent and a sustainable oxidant in Pd(ii)-catalyzed decarboxylative acylation . It also plays a dual role as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines via three sequential C-N bond formations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-(3-nitrophenyl)acetate and related compounds are influenced by their molecular structure. For example, the HOMO-LUMO energy gap of 3.97 eV for 4-(tert-butyl)-4-nitro-1,1-biphenyl suggests that the molecule is soft and highly reactive, which is important for understanding its chemical behavior . The molecular electrostatic potential and Mulliken atomic charges have also been investigated to provide insights into the reactivity of these molecules .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization of Chemical Compounds

Tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl)acetate, a related compound, is used in the synthesis of 3-chloro-2-nitro benzyl cyanide, demonstrating its utility in creating complex chemical structures. The effects of various factors such as feed composition, reaction temperature, and time on the yield of the synthesized compound are studied, indicating its significance in chemical research (Jin Dong-yuan, 2009).

2. Exploration of Reaction Mechanisms

The influence of tert-butyl groups in chemical reactions, such as the enforced intramolecular hydrogen bonding in tert-butyl-substituted compounds, has been studied. This research helps in understanding the rate and mechanism of catalyzed acyl transfer, showcasing the role of tert-butyl groups in complex chemical processes (Ivan Steels, P. D. Clercq, H. Maskill, 1993).

3. Nitration and Synthesis Processes

Studies on nitration processes, such as the nitration of p-tert-butyltoluene, provide insight into the formation of tert-butyl-substituted nitro compounds. The research helps in understanding the chemical pathways and products formed under different conditions, contributing to our knowledge of organic synthesis and reaction dynamics (Alfred Fischer, Rolf Woderer, 1976).

4. Use as Protecting Groups in Organic Synthesis

The (2-nitrophenyl)acetyl (NPAc) group, related to tert-butyl 2-(3-nitrophenyl)acetate, serves as a hydroxyl protecting group in organic synthesis. Its utility is highlighted in the preparation of stable esters and its selective removal under specific conditions, demonstrating its significance in synthetic chemistry (Katalin Daragics, P. Fügedi, 2010).

Safety And Hazards

Tert-butyl 2-(3-nitrophenyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and not smoking .

Eigenschaften

IUPAC Name |

tert-butyl 2-(3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-5-4-6-10(7-9)13(15)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFVPZNVGGXZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-nitrophenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)

![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)